Dihydrogentianine

Description

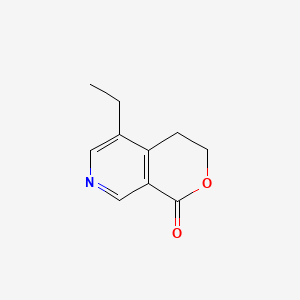

Structure

3D Structure

Properties

CAS No. |

1089710-06-4 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-ethyl-3,4-dihydropyrano[3,4-c]pyridin-1-one |

InChI |

InChI=1S/C10H11NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h5-6H,2-4H2,1H3 |

InChI Key |

CGEYWBNDAOZQHC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=CC2=C1CCOC2=O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for Dihydrogentianine

Natural Sources and Phytochemical Distribution in Plant Species

Dihydrogentianine has been identified in plants from the Gentianaceae family, a large family of flowering plants. While the genus Gentiana is known to produce a wide array of secondary metabolites, including other alkaloids, specific reports detailing the widespread distribution of this compound across its numerous species are still emerging. researchgate.netnih.govresearchgate.netmdpi.com

Interestingly, metabolomic studies have also revealed the presence of this compound in Beta vulgaris L., commonly known as beetroot. researchgate.netnih.govmdpi.comfarmaciajournal.comresearchgate.net This finding is noteworthy as it extends the known occurrence of this alkaloid beyond the Gentianaceae family. The distribution of this compound within the beetroot plant, such as in the roots versus the leaves, is an area for further investigation.

The table below summarizes the current knowledge on the natural sources of this compound.

| Plant Family | Genus | Species | Common Name | Plant Part(s) | Reference(s) |

| Gentianaceae | Gentiana | Not specified | Gentian | Not specified | nih.govresearchgate.net |

| Amaranthaceae | Beta | vulgaris | Beetroot | Not specified | researchgate.netnih.gov |

Advanced Extraction and Purification Protocols

The isolation and purification of this compound from plant matrices involve a series of sophisticated extraction and chromatographic techniques, leveraging the physicochemical properties of alkaloids.

Extraction

Initial extraction of this compound from plant material typically employs solvent extraction methods. lifeasible.com Common solvents for alkaloid extraction include methanol (B129727) and ethanol (B145695), which can dissolve both the free base and salt forms of the alkaloids. jocpr.com The choice of solvent is crucial for maximizing the yield and minimizing the co-extraction of interfering substances.

More advanced and efficient extraction techniques that can be applied to monoterpene alkaloids like this compound include:

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and increasing extraction efficiency. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to faster and more efficient extraction of target compounds. lifeasible.com

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is known for its high selectivity and the ability to obtain solvent-free extracts. mdpi.com

Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up and concentration. A one-step reversed-phase SPE method has been successfully developed for the isolation of monoterpene indole (B1671886) alkaloids, suggesting its potential applicability for this compound. scielo.br

Following the initial extraction, an acid-base extraction is often performed to selectively separate the basic alkaloids from neutral and acidic compounds. google.com The crude extract is acidified to protonate the alkaloids, making them soluble in the aqueous phase. The aqueous layer is then separated, made alkaline to deprotonate the alkaloids, and the free bases are extracted with an organic solvent. jocpr.comgoogle.com

Purification

The purification of the crude this compound extract is primarily achieved through various chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), and the compounds are eluted with a solvent or a mixture of solvents (mobile phase). uj.edu.pl

Flash Chromatography: A faster version of column chromatography, flash chromatography utilizes pressure to accelerate the flow of the mobile phase, leading to quicker separations. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that uses high pressure to force the mobile phase through a column packed with very fine particles. nih.gov Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly used for the purification of alkaloids. A semi-preparative HPLC method can be employed for the isolation of pure this compound. nih.gov

Quantitative Assessment of this compound Content in Biological Matrices

Accurate and precise quantification of this compound in plant extracts is essential for phytochemical studies and quality control. High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of modern quantitative analysis of plant secondary metabolites. pharmascholars.comresearchgate.netresearchgate.netyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

The most powerful and sensitive technique for the quantitative analysis of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version, LC-MS/MS. agilent.comamegroups.orgnih.govresearchgate.netnih.gov

An LC-MS/MS method for the quantification of this compound would typically involve the following steps:

Sample Preparation: A carefully weighed amount of the plant material is extracted using an optimized procedure to ensure complete recovery of the analyte. The extract may then be subjected to a clean-up step, such as solid-phase extraction, to remove interfering matrix components.

Chromatographic Separation: The extract is injected into an HPLC system. A reversed-phase C18 column is commonly used for the separation of alkaloids. The mobile phase composition (typically a mixture of water with an acidifier like formic acid and a solvent like acetonitrile (B52724) or methanol) is optimized to achieve good separation of this compound from other compounds in the extract.

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is often used in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring one or more of its characteristic product ions after fragmentation. This highly selective detection method minimizes interferences from the complex plant matrix.

Method Validation: To ensure the reliability of the quantitative data, the LC-MS/MS method must be rigorously validated according to international guidelines (e.g., ICH). nih.gov The validation process assesses several key parameters:

Linearity and Range: Demonstrating a linear relationship between the instrument response and the concentration of the analyte over a defined range. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netnih.gov

Precision: Assessing the closeness of repeated measurements, expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netnih.gov

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples. researchgate.netnih.gov

Specificity: Ensuring that the signal being measured is solely from this compound and not from any other compound in the sample. nih.gov

Robustness: Evaluating the method's ability to remain unaffected by small, deliberate variations in method parameters. researchgate.net

The table below outlines the key parameters for a typical validated LC-MS/MS method for the quantification of a small molecule like this compound.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 |

| Range | The concentration interval over which the method is linear, accurate, and precise | Defined by the application |

| LOD | Lowest concentration that can be detected | Signal-to-noise ratio of ≥ 3 |

| LOQ | Lowest concentration that can be quantified with acceptable precision and accuracy | Signal-to-noise ratio of ≥ 10 |

| Precision (%RSD) | Relative standard deviation of replicate measurements | < 15% (higher for lower concentrations) |

| Accuracy (% Recovery) | Percentage of the true amount of analyte recovered | 80-120% |

| Specificity | No significant interference at the retention time of the analyte | Peak purity assessment |

| Robustness | Consistency of results with minor changes in method parameters | %RSD of results should be within acceptable limits |

Chemical Synthesis Strategies for Dihydrogentianine and Its Analogues

Synthetic Transformations Leading to Dihydrogentianine Intermediates

Intramolecular Cyclization to Lactone Derivatives

A pivotal step in the synthetic pathway involving this compound as a starting material is the formation of a lactone derivative through intramolecular cyclization. This strategy is employed after coupling this compound with a suitable partner, such as tryptophyl bromide.

The synthesis begins with this compound, which reacts with tryptophyl bromide to yield a pyridinium (B92312) salt. This salt subsequently undergoes a controlled catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in a solution of anhydrous methanol (B129727) and triethylamine, to form a tetrahydropyridine (B1245486) intermediate. epdf.pub

The crucial intramolecular cyclization occurs when this tetrahydropyridine derivative is subjected to mild acid treatment. epdf.pub This process facilitates the reaction of a hydroxyl group with a carboxylic acid or ester group within the same molecule, leading to the formation of a cyclic ester, known as a lactone. youtube.com The general mechanism involves the protonation of the carbonyl group of the carboxylic acid, making the carbonyl carbon more electrophilic. The intramolecular nucleophilic attack by the hydroxyl group then proceeds, followed by the elimination of a water molecule to form the stable lactone ring. youtube.com In the specific synthesis starting from this compound, this acid-mediated cyclization converts the tetrahydropyridine intermediate into a pentacyclic lactone. epdf.pub

The formation of lactones via intramolecular cyclization is a widely used strategy in organic synthesis for constructing cyclic frameworks, particularly in the synthesis of natural products. organic-chemistry.orgnih.gov The regioselectivity of this ring-closure is often governed by Baldwin's rules, which predict the favorability of different ring sizes based on the orbital overlap of the reacting centers. wikipedia.org

Acid-Catalyzed Hydrolysis and Dehydrogenation for Moiety Removal

While the formation of the lactone is a key strategic step to facilitate the construction of the core structure, this moiety is often not part of the final target molecule and is considered "undesirable". epdf.pub Therefore, a subsequent step is dedicated to its removal.

The process for excising the lactone functionality involves two key transformations: hydrolysis and dehydrogenation. The pentacyclic lactone intermediate is treated by refluxing with palladium in a maleic acid solution. epdf.pub The acidic conditions promote the hydrolysis of the lactone (cyclic ester) back to a hydroxy-carboxylic acid. Following this ring-opening, the palladium catalyst facilitates a dehydrogenation reaction. This process removes hydrogen atoms, creating new double bonds and leading to the aromatization of the ring system. The reaction is accompanied by the loss of carbon dioxide (decarboxylation), effectively removing the atoms that once constituted the lactone ring. epdf.pub This combined hydrolysis and dehydrogenation sequence successfully removes the temporary lactone group, yielding the desired alkaloid structure. epdf.pub

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving high levels of stereochemical and regiochemical control is paramount in the synthesis of complex, polycyclic molecules like this compound and its derivatives to ensure the formation of the correct isomer. wikipedia.orgnumberanalytics.com

Regioselectivity , the control over which position on a molecule reacts, is critical during the initial coupling and subsequent cyclization steps. wikipedia.org In the synthesis described, the reaction between this compound and tryptophyl bromide to form the pyridinium salt (LXXXVI) and the subsequent cyclization to the lactone (LXXXVIII) proceed with high regioselectivity, ensuring the formation of the desired constitutional isomer. epdf.pub The choice of reagents and reaction conditions is crucial for directing the reaction to the intended site. nih.gov For instance, catalyst systems can be chosen to favor one regioisomer over another. rsc.orgrsc.org

Stereochemical control refers to the control over the three-dimensional arrangement of atoms. numberanalytics.com In the synthesis starting from this compound, stereochemistry is influenced at several stages. The controlled catalytic hydrogenation of the pyridinium salt to the tetrahydropyridine intermediate is a key step where new stereocenters can be established. epdf.pub The choice of catalyst and solvent can significantly influence the facial selectivity of hydrogen addition, leading to a specific stereoisomer. numberanalytics.com The development of synthetic strategies that allow for precise control over the stereochemistry of nitrogen-containing stereocenters is a significant goal in organic chemistry, often addressed through the use of chiral catalysts or auxiliaries. numberanalytics.comnih.gov The synthesis of complex alkaloids, in particular, often requires innovative strategies to introduce multiple quaternary stereocenters with complete stereochemical control. chemrxiv.org While the cited synthesis of the lactone from this compound does not explicitly detail the methods for asymmetric control, the principles of stereoselective reactions are fundamental to achieving the correct final product. epdf.pub

Structural Elucidation and Advanced Spectroscopic Characterization of Dihydrogentianine

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Dihydrogentianine provides crucial information regarding the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicities) reveal the number of adjacent protons, governed by spin-spin coupling.

Based on the structure of this compound (5-ethyl-3,4-dihydropyrano[3,4-c]pyridin-1-one), the expected proton signals can be predicted. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other. The two methylene groups of the dihydropyran ring are expected to show distinct signals, likely triplets, due to coupling with their adjacent methylene groups. The protons on the pyridine (B92270) ring would appear in the aromatic region of the spectrum with specific coupling patterns determined by their relative positions.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table contains predicted data based on the known structure, as specific experimental data is not widely available in the public domain.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (ethyl CH₂) | ~2.8 | Quartet (q) | ~7.5 |

| H-β (ethyl CH₃) | ~1.3 | Triplet (t) | ~7.5 |

| H-3 (CH₂) | ~3.0 | Triplet (t) | ~6.0 |

| H-4 (CH₂) | ~4.4 | Triplet (t) | ~6.0 |

| H-6 | ~8.4 | Singlet (s) | - |

| H-8 | ~7.2 | Singlet (s) | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization state and its bonding environment.

The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the lactone would appear at a significantly downfield chemical shift. The carbons of the pyridine ring would resonate in the aromatic region, while the sp³ hybridized carbons of the ethyl group and the dihydropyran ring would appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table contains predicted data based on the known structure, as specific experimental data is not widely available in the public domain.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~165 |

| C-3 (CH₂) | ~25 |

| C-4 (CH₂) | ~65 |

| C-4a (quat. C) | ~120 |

| C-5 (quat. C) | ~160 |

| C-6 (CH) | ~145 |

| C-8 (CH) | ~115 |

| C-8a (quat. C) | ~150 |

| C-α (ethyl CH₂) | ~22 |

| C-β (ethyl CH₃) | ~13 |

2D NMR techniques are essential for establishing the connectivity between different atoms and for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the dihydropyran ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~2.8 ppm would correlate with the carbon signal at ~22 ppm, confirming their assignment to the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different fragments of the molecule and for assigning quaternary carbons. For instance, correlations from the protons of the ethyl group to the carbons of the pyridine ring would confirm the position of the ethyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, the expected molecular formula is C₁₀H₁₁NO₂.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₀H₁₁NO₂ + H]⁺ | 178.0863 |

The experimentally determined mass would be compared to the calculated mass for the proposed formula to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule, providing valuable information about its chromophores—the parts of the molecule that absorb light in the UV-Vis region. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the type of electronic transition and the chromophoric system present.

In the case of this compound (C₁₀H₁₁NO₂), the molecular structure reveals the presence of a conjugated system, which is the primary chromophore responsible for its UV-Vis absorption. The structure contains a substituted pyridine ring fused with a lactone. This extended π-electron system allows for π → π* transitions, which typically occur in the UV region.

While specific experimental data for this compound is not widely published, the expected UV-Vis absorption characteristics can be inferred from its structural components. The conjugation between the double bonds of the pyridine ring and the carbonyl group of the lactone is expected to result in absorption maxima at longer wavelengths compared to non-conjugated systems. Generally, conjugated systems exhibit strong absorption (high molar absorptivity, ε) in the 200-400 nm range. The specific λmax is influenced by the extent of conjugation and the presence of substituents.

The analysis of the UV-Vis spectrum would involve dissolving this compound in a transparent solvent, such as ethanol (B145695) or methanol (B129727), and measuring its absorbance across the UV-Vis range. The resulting spectrum, a plot of absorbance versus wavelength, would reveal the λmax values characteristic of the molecule's electronic structure.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Chromophore System | Predicted Transition | Expected λmax Range (nm) |

| Conjugated Pyridine-Lactone | π → π | 220 - 300 |

| Carbonyl Group (C=O) | n → π | > 300 (typically weak) |

Note: The data in this table is predictive and based on typical values for similar chromophoric systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. msu.edu Each type of bond and functional group has a characteristic range of absorption frequencies, measured in wavenumbers (cm⁻¹).

The structure of this compound contains several key functional groups that would give rise to distinct absorption bands in an IR spectrum:

C=O (Carbonyl) Stretch: The lactone ring contains a carbonyl group. The stretching vibration of this C=O bond is expected to produce a strong and sharp absorption band. For a six-membered ring lactone (δ-lactone), this band typically appears in the region of 1735-1750 cm⁻¹.

C=C and C=N Stretches: The aromatic-like pyridine ring contains both C=C and C=N bonds. Their stretching vibrations usually result in multiple bands of variable intensity in the 1450-1650 cm⁻¹ region. libretexts.org

C-O Stretch: The lactone also features a C-O single bond within the ring. The stretching vibration of this bond is expected to cause a strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

C-H Stretches: The molecule contains both sp²-hybridized carbons (in the pyridine ring) and sp³-hybridized carbons (in the ethyl group and the saturated part of the lactone ring). Aromatic and vinyl C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹ (around 2850-3000 cm⁻¹). libretexts.org

C-H Bends: Bending vibrations for C-H bonds appear in the fingerprint region (below 1500 cm⁻¹) and can provide further structural information. msu.edu

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum of this compound, its constituent functional groups can be confirmed.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Predicted Intensity |

| C=O (Lactone) | Stretch | 1735 - 1750 | Strong |

| C=C, C=N (Pyridine Ring) | Stretch | 1450 - 1650 | Medium to Weak |

| C-O (Lactone) | Stretch | 1000 - 1300 | Strong |

| C-H (sp²) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

Note: The data in this table is predictive and based on characteristic IR absorption frequencies for the respective functional groups.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules—molecules that are non-superimposable on their mirror images. libretexts.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. libretexts.org A CD spectrum provides information about the stereochemistry and conformation of a molecule.

For CD spectroscopy to be applicable to this compound, the molecule must be chiral. Based on its 2D structure, this compound does not inherently possess a chiral center. However, if the molecule were to exist in a non-planar conformation that is chiral and does not rapidly interconvert between enantiomeric forms, or if it were synthesized in an enantiomerically pure form through asymmetric synthesis, then it would be CD active.

Assuming a hypothetical chiral sample of this compound, the chromophores identified by UV-Vis spectroscopy would also be responsible for the signals in the CD spectrum. The electronic transitions within the conjugated pyridine-lactone system would exhibit Cotton effects—positive or negative peaks in the CD spectrum—at the same wavelengths as the absorption maxima in the UV-Vis spectrum.

The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms, providing detailed information about the molecule's absolute configuration and predominant conformation in solution. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum can allow for the assignment of the absolute configuration. nih.gov

Without experimental data, a specific CD spectrum for this compound cannot be presented. However, the technique remains a crucial tool for the stereochemical analysis of chiral molecules.

Mechanistic Investigations of Dihydrogentianine Chemical Transformations

Reaction Kinetics and Thermodynamics of Hydrogenation

The hydrogenation of Dihydrogentianine involves the addition of hydrogen across its double bonds, a process influenced by factors such as temperature, pressure, and the presence of a catalyst. While specific kinetic and thermodynamic data for this compound itself is not extensively detailed in the provided information, general principles of hydrogenation thermodynamics can be applied.

Hydrogenation reactions are typically exothermic, meaning they release heat and their equilibrium constants decrease with increasing temperature. mdpi.com The thermodynamics of hydrogenating heterocyclic compounds, which share structural similarities with this compound, show that the energy released during the hydrogenation of a double bond within a five-membered ring is modest. mdpi.com For instance, the hydrogenation of the double bond in a pyrrole-like N-heterocycle has a relatively low thermodynamic driving force. mdpi.com

Table 1: General Thermodynamic Parameters for Hydrogenation of Related Compounds

| Reaction Type | Compound Class | Typical Enthalpy of Hydrogenation (ΔH) |

| C=C Hydrogenation | Alkenes | -120 to -140 kJ/mol |

| N-Heterocycle Hydrogenation | Pyrrole-like | ~ -42 kJ/mol |

Note: This table provides generalized data for compound classes related to this compound and may not represent the exact values for this compound itself.

Elucidation of Reaction Mechanisms for Cyclization and Lactone Cleavage

The structure of this compound contains a lactone ring, which is a cyclic ester. The mechanisms of cyclization to form lactones and the reverse reaction, lactone cleavage, are fundamental in organic chemistry.

Cyclization: The formation of a lactone ring, such as that in this compound, typically occurs through an intramolecular reaction of a molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. youtube.com The process involves a nucleophilic attack by the oxygen of the hydroxyl group on the carbonyl carbon of the carboxylic acid. This is often followed by the elimination of a water molecule to form the cyclic ester. youtube.com The mechanism can be catalyzed by acid. youtube.com

Lactone Cleavage: The cleavage of the lactone ring in this compound can be achieved through hydrolysis, typically in the presence of an acid or a base. In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways lead to the opening of the ring to form a hydroxy acid.

Pathways for Conversion to Dihydrogentianamine and Other Derivatives

Research has shown that this compound can be converted into Dihydrogentianamine. researchgate.net This transformation likely involves the reductive amination of the lactone carbonyl group. This process would first involve the cleavage of the lactone to a hydroxy aldehyde or carboxylic acid, followed by reaction with an amine source (like ammonia) and a reducing agent.

The synthesis of other derivatives from compounds with similar functional groups, such as dihydropyrimidones and 1,4-dihydropyridines, often involves multi-step reactions. derpharmachemica.comnih.gov These can include condensation reactions, cyclizations, and functional group interconversions. derpharmachemica.comchemmethod.comresearchgate.net For example, new derivatives can be synthesized through amination and cyclization methods, which can be economical and reduce reaction times. nih.gov

Table 2: Examples of Synthetic Pathways for Related Heterocyclic Derivatives

| Starting Material Class | Reagents | Product Class | Reference |

| o-hydroxy aldehydes, ethylacetoacetate, urea | ZnCl₂ | Dihydropyrimidones | derpharmachemica.com |

| Aromatic amines, aldehydes, pyruvate (B1213749) derivatives | BINOL derived phosphoric acid | γ-Lactams | nih.gov |

| 4-amino-1,2,4-Triazole, 4-aminoacetophenone | Acetic acid | Schiff base | chemmethod.com |

Influence of Catalysts and Reaction Conditions on Product Distribution

Catalysts and reaction conditions play a pivotal role in directing the outcome of chemical transformations involving this compound. github.io The choice of catalyst can significantly affect the selectivity and yield of the desired product. frontiersin.org

In hydrogenation reactions , different metal catalysts exhibit different activities. For instance, cobalt-based catalysts can be more active for alkene hydrogenation than iron-based catalysts. frontiersin.org The catalyst support can also influence the reaction; for example, adding Ni to ZSM-5 zeolite can promote the conversion of certain oxygenated compounds. frontiersin.org Reaction conditions such as temperature and pressure also impact product distribution. Lowering the H₂/CO ratio in some hydrogenation processes can reduce hydrogenation activity and increase the olefin-to-paraffin ratio. frontiersin.org

For cyclization and derivative synthesis , the choice of catalyst is crucial. For instance, zinc chloride has been used as a catalyst for the synthesis of dihydropyrimidone derivatives, while BINOL-derived phosphoric acid is used for γ-lactam synthesis. derpharmachemica.comnih.gov The reaction temperature can also be a critical factor; for example, the synthesis of certain dihydropyrimidone derivatives is carried out at 70-80°C. derpharmachemica.com The solvent can also play a role, with reactions being carried out in various media like ethanol (B145695) or dimethylformamide. derpharmachemica.comchemmethod.com

The use of catalysts can be complicated by deactivation processes such as coking, where carbonaceous deposits form on the catalyst surface. frontiersin.org The nature of the catalyst's active sites (e.g., Brønsted vs. Lewis acid sites) can influence these deactivation pathways. frontiersin.org

Computational Chemistry and Molecular Modeling of Dihydrogentianine

Quantum Chemical Calculations

Quantum chemical calculations are used to solve the fundamental equations of quantum mechanics for a given molecule, providing detailed information about its electronic properties.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating molecular properties. mdpi.com The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. mdpi.com

For a molecule such as Dihydrogentianine, DFT calculations are employed to determine its most stable three-dimensional structure (conformation) by finding the geometry that corresponds to the lowest energy state. This process involves optimizing the molecular geometry and calculating various electronic properties. taylorandfrancis.com Functionals like B3LYP, a hybrid functional, combined with basis sets such as 6-311++G(d,p), are commonly used to achieve a balance of accuracy and computational cost for organic molecules. mdpi.comnih.gov These calculations yield critical data on molecular orbital energy levels (e.g., HOMO and LUMO), atomic charge distributions, and the molecular electrostatic potential (MESP), which helps in identifying reactive sites on the molecule. mdpi.commdpi.com

Computational methods can accurately predict spectroscopic parameters, which aids in the structural elucidation of newly synthesized or isolated compounds. taylorandfrancis.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations (e.g., at the B3LYP/6-311++G(2d,p) level of theory), is a standard approach for calculating these shifts. nih.gov The computed chemical shifts are then compared with experimental data to confirm the proposed molecular structure. nih.gov

UV Absorption: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, experimental analysis has identified UV absorption maxima (λmax) in water at 227 nm and 272 nm. dss.go.th TD-DFT calculations would aim to reproduce these absorption peaks, and a strong correlation between the predicted and experimental spectra would validate the computational model used. nih.gov

| Parameter | Experimental Value | Computational Method for Prediction |

|---|---|---|

| UV Absorption Maximum 1 (λmax) | 227 nm dss.go.th | Time-Dependent DFT (TD-DFT) nih.govnih.gov |

| UV Absorption Maximum 2 (λmax) | 272 nm dss.go.th |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for finding a molecule's lowest-energy state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility at finite temperatures. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation would typically begin with an optimized structure obtained from DFT calculations. This structure would be placed in a simulated solvent box (e.g., water) to mimic physiological conditions. The simulation then proceeds for a set period, often on the nanosecond timescale (e.g., 100 ns), generating a trajectory of atomic positions and velocities. nih.govunpad.ac.id Analysis of this trajectory provides insights into the conformational space accessible to the molecule, the stability of different conformations, and the dynamics of intramolecular hydrogen bonds. mdpi.com This information is crucial for understanding how the molecule's shape might change upon interacting with a biological target. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is widely used in drug discovery to understand and predict ligand-protein interactions. josa.ro

Superoxide (B77818) dismutase (SOD) is a critical antioxidant enzyme that protects cells from oxidative damage by converting superoxide radicals into less harmful species. wikipedia.org In one in silico study, this compound was investigated as a potential activator of Superoxide Dismutase (PDB ID: 1CB4). researchgate.net The study utilized molecular docking to predict how this compound and other compounds from purslane (Portulaca oleracea L.) would bind to the enzyme. researchgate.net

The methodology involved preparing the SOD receptor by removing water molecules and adding hydrogen ions, while the ligand (this compound) was prepared by adding hydrogens and minimizing its energy to achieve a stable conformation. researchgate.net The docking was performed using YASARA structure software. researchgate.net While the specific interactions for this compound were not detailed, the interactions of related compounds in the same study illustrate the type of analysis performed. For example, the reference ligand beta amyrin was shown to form key hydrogen bonds and hydrophobic interactions with the enzyme. researchgate.net This type of analysis reveals the specific amino acid residues in the protein's binding pocket that are crucial for anchoring the ligand.

| Compound | Target Protein | Key Interacting Residues | Interaction Types Noted |

|---|---|---|---|

| Beta Amyrin (Reference) | Superoxide Dismutase (PDB: 1CB4) researchgate.net | Val146 (Chain A) researchgate.net | 1 Hydrogen Bond, 15 Hydrophobic Interactions researchgate.net |

| Xanthosine | Asp11 (Chain B) researchgate.net | Binding at allosteric activator site researchgate.net |

In addition to the active site where catalysis occurs, many enzymes possess allosteric sites. ubc.ca Binding of a molecule to an allosteric site can modulate the enzyme's activity. ubc.ca The molecular docking study of compounds with Superoxide Dismutase identified that the reference ligand, beta amyrin, bound to an allosteric site on the enzyme. researchgate.net Furthermore, another compound from the same study, xanthosine, was found to dock at a site described as the allosteric activator site. researchgate.net

The identification of molecules that bind to allosteric sites is significant because it suggests a mechanism for regulating the enzyme's function without competing with the natural substrate at the active site. ubc.ca In SOD1, the apo-protein (the form without its metal cofactors) is known to be internally frustrated, a characteristic that may be linked to its allosteric properties and high metal-binding affinity. ubc.canih.gov Computational studies that identify potential allosteric binding sites, like the one involving this compound, provide a foundation for designing novel enzyme activators. researchgate.net

Characterization of Intermolecular Forces (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The intermolecular forces of a molecule dictate its physical properties and how it interacts with its environment, including other molecules such as solvents or biological receptors. For this compound, a comprehensive understanding of these forces can be achieved through computational chemistry and molecular modeling. These techniques allow for the detailed characterization of hydrogen bonds and hydrophobic interactions at an atomic level.

Hydrogen Bonds:

This compound possesses several hydrogen bond acceptors, primarily the nitrogen and oxygen atoms within its structure. The lone pairs of electrons on the oxygen of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring can act as hydrogen bond acceptors. While this compound itself lacks strong hydrogen bond donors (like an -OH or -NH group), it can readily accept hydrogen bonds from donor molecules in its environment, such as water or alcohol solvents.

Computational methods like Density Functional Theory (DFT) can be employed to calculate the properties of these hydrogen bonds. Key parameters that are typically determined include the bond distance between the hydrogen atom and the acceptor atom, the angle of the bond, and the binding energy associated with the interaction. Molecular Electrostatic Potential (MEP) maps are also valuable tools, visualizing the electron-rich regions (negative potential, typically colored in red and yellow) that are susceptible to electrophilic attack and hydrogen bonding. researchgate.netuni-muenchen.dewuxiapptec.com

In silico docking studies, which simulate the binding of a ligand to a receptor, can provide specific examples of hydrogen bonding. For instance, in a study investigating the interaction of compounds with superoxide dismutase, this compound was identified as forming a hydrogen bond with the Val146(A) amino acid residue.

Illustrative Hydrogen Bond Data for this compound with a Water Molecule (Hypothetical):

This table presents hypothetical data from a quantum mechanics calculation to illustrate the typical parameters analyzed for hydrogen bonding between this compound and a water molecule.

| Interacting Atoms (Donor-H···Acceptor) | Bond Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| O(water)-H···N(pyridine) | 1.95 | 175.2 | -4.8 |

| O(water)-H···O(carbonyl) | 2.05 | 168.5 | -3.5 |

Note: This data is illustrative and based on typical values for such interactions. Specific experimental or detailed computational studies on this compound are required for validated data.

Hydrophobic Interactions:

Hydrophobic interactions are another critical non-covalent force, driven by the tendency of non-polar groups to aggregate in an aqueous environment. core.ac.uk The ethyl group and the aromatic ring system of this compound contribute to its hydrophobic character. These regions of the molecule are likely to engage in favorable interactions with non-polar residues of a protein or to be shielded from water in an aqueous solution.

Molecular Dynamics (MD) simulations are a powerful tool for studying hydrophobic interactions. libretexts.orgmdpi.comnih.gov By simulating the movement of the molecule and its surrounding solvent molecules over time, MD can reveal how water molecules structure themselves around the hydrophobic parts of this compound, and how the compound interacts with other non-polar species. The cohesive energy density, a measure of the energy required to overcome intermolecular forces, can also be calculated from MD simulations to quantify the strength of these interactions. mdpi.com

In the aforementioned in silico study involving superoxide dismutase, this compound was found to participate in 15 distinct hydrophobic interactions with various amino acid residues of the protein.

Illustrative Data on Hydrophobic Interactions of this compound (Hypothetical):

This table provides a hypothetical summary of hydrophobic interactions identified in a molecular dynamics simulation of this compound in a protein binding pocket.

| This compound Moiety | Interacting Protein Residues | Nature of Interaction |

| Ethyl Group | Val10, Leu15, Ile22 | van der Waals |

| Pyridine Ring | Phe45, Trp89 | π-π Stacking |

| Fused Ring System | Ala18, Pro50, Met52 | van der Waals |

Note: This data is for illustrative purposes. The specific residues and nature of interactions would depend on the particular protein being studied.

Advanced Analytical Methodologies for Dihydrogentianine

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone for isolating and assessing the purity of phytochemicals like Dihydrogentianine from intricate mixtures such as plant extracts. The selection of a technique is contingent on the physicochemical properties of the analyte, including polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive alkaloids. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach for separation and purity assessment. researchgate.netnih.gov This method separates compounds based on their hydrophobic interactions with the stationary phase.

A typical RP-HPLC setup would involve a C18 column, which is packed with silica (B1680970) particles that have been surface-modified with C18 alkyl chains, creating a non-polar stationary phase. nih.gov The mobile phase would generally consist of a polar solvent system, such as a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govnih.gov Modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape and resolution by controlling the ionization state of the analyte. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength appropriate for the chromophore of the alkaloid.

Table 1: Illustrative RP-HPLC Parameters for Alkaloid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds based on polarity; gradient allows for separation of a wide range of components. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |

| Column Temp. | 25-40 °C | Maintains consistent retention times and improves peak shape. |

| Detection | UV/DAD at 220-280 nm | Quantifies the analyte based on its absorption of UV light. |

| Injection Vol. | 10-20 µL | The volume of the sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.com Alkaloids like this compound are typically non-volatile due to their polarity and molecular weight, making direct GC analysis challenging. emerypharma.com Therefore, a crucial prerequisite for GC analysis is a derivatization step to increase the analyte's volatility and thermal stability. phenomenex.comlibretexts.org

The most common derivatization method is silylation, where active hydrogen atoms in polar functional groups (such as -OH or -NH) are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This chemical modification reduces the compound's polarity and boiling point, allowing it to be vaporized in the GC inlet without decomposition. phenomenex.com The resulting volatile derivative is then separated on a capillary column (e.g., a non-polar DB-5ms) and detected, typically by a Flame Ionization Detector (FID).

Table 2: General GC Parameters for Derivatized Alkaloid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the analyte. |

| Column | Fused Silica Capillary (e.g., DB-5ms, 30 m x 0.25 mm) | Stationary phase for separating volatile derivatives based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the analyte through the column. |

| Inlet Temp. | 250-280 °C | Ensures rapid volatilization of the derivatized sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | Separates compounds with different boiling points over time. |

| Detector | Flame Ionization Detector (FID) | Provides a sensitive response for organic compounds. |

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method frequently used for the preliminary screening of plant extracts, such as those from Gentiana species, to identify the presence of certain classes of compounds, including alkaloids. nih.govresearchgate.netresearchgate.net The technique involves spotting the sample extract onto a plate coated with a thin layer of an adsorbent like silica gel (the stationary phase). nih.gov The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate by capillary action, separating the components of the extract based on their differential affinities for the stationary and mobile phases. nih.gov

For alkaloids from Gentiana, a typical mobile phase might consist of a mixture like ethyl acetate, methanol, and water. icm.edu.pl After development, the separated spots can be visualized under UV light or by spraying with a visualizing agent, such as Dragendorff's reagent, which produces characteristic colored spots for alkaloids. Paper chromatography operates on similar principles but uses a specialized paper as the stationary phase. nih.gov While less common now, it has historically been used for alkaloid separation. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectrometric detection method, provide unparalleled sensitivity and specificity, making them indispensable for the definitive identification and quantification of analytes in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace levels of alkaloids in complex biological matrices. nih.gov This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After the components of an extract are separated on an HPLC column, they are introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion corresponding to the analyte of interest (e.g., this compound) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. lcms.cz This method is capable of achieving very low limits of detection, often in the picogram to nanogram per milliliter range. nih.govresearchgate.net

Table 3: Representative LC-MS/MS Parameters for Alkaloid Quantification

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC System | UHPLC/HPLC with C18 column | Provides high-resolution separation prior to mass analysis. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the eluted analyte for MS detection; alkaloids ionize well in positive mode. |

| MS Analyzer | Triple Quadrupole (QqQ) | Allows for precursor ion selection, fragmentation (CID), and product ion monitoring. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for targeted quantification by monitoring specific precursor → product ion transitions. |

| Collision Gas | Argon | Used in the collision cell to induce fragmentation of the precursor ion. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov It is an essential tool for the analysis of volatile and semi-volatile compounds in plant extracts, often after derivatization. cabidigitallibrary.orgrjptonline.org After the derivatized analytes are separated by the GC column, they enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI).

Chemical Derivatization and Structure Activity Relationship Studies Excluding Pharmacological Activity

Development of New Synthetic Intermediates from Dihydrogentianine

Information regarding synthetic procedures, the creation of analogues, and studies on the chemical reactivity of this compound derivatives is absent from the public scientific domain. Consequently, no data tables with detailed research findings can be generated.

Compound Information

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biosynthetic Enzymes

The biosynthesis of dihydrogentianine is intrinsically linked to the intricate secoiridoid pathway. Its precursor, gentianine (B154114), is understood to be a metabolite derived from the enzymatic hydrolysis of more complex secoiridoids like gentiopicroside (B1671439) and swertiamarin (B1682845). researchgate.net The initial stages of this pathway, originating from the terpenoid pathway to produce iridoids, have been a subject of significant research, leading to the identification of key enzymes such as iridoid synthase. nih.govnih.gov This enzyme is crucial for creating the characteristic iridoid scaffold. nih.gov

However, the precise enzymatic steps that convert gentiopicroside or swertiamarin into gentianine, and subsequently to this compound, remain to be fully elucidated. Future research will likely focus on identifying and characterizing the specific hydrolases, oxidoreductases, and other enzymes responsible for these transformations. The discovery of these novel enzymes would not only complete our understanding of this compound's natural production but also open doors for its biotechnological synthesis.

| Enzyme Class | Potential Role in this compound Biosynthesis |

| β-glucosidases | Hydrolysis of glycosidic bonds in precursors like gentiopicroside and swertiamarin. |

| Oxidoreductases | Catalyzing oxidation or reduction steps to modify the molecular scaffold. |

| Transferases | Potentially involved in modifying functional groups on the gentianine core structure. |

Application of Machine Learning in this compound Research

The application of artificial intelligence and machine learning (ML) is set to revolutionize natural product research, and this compound is no exception. mit.eduresearchgate.net These computational tools can be applied in two primary areas: retrosynthesis prediction and property prediction.

Retrosynthesis Prediction: ML algorithms can be trained on vast datasets of known chemical reactions to predict plausible synthetic routes for complex molecules like this compound. nih.govresearchgate.net This approach can accelerate the development of efficient and novel laboratory syntheses, moving beyond traditional methods. arxiv.org

Property Prediction: By analyzing its chemical structure, ML models can predict a wide range of physicochemical and biological properties of this compound. scholasticahq.comulster.ac.ukresearchgate.net This includes predicting its solubility, toxicity, and potential bioactivities, which can help in prioritizing experimental studies and identifying potential therapeutic applications. arxiv.orgnih.gov

| Machine Learning Application | Potential Impact on this compound Research |

| Retrosynthesis Prediction | Design of novel and efficient synthetic pathways. researchgate.net |

| Property Prediction | In-silico screening for potential biological activities and ADMET properties. arxiv.org |

| Spectral Analysis | Aiding in the structural elucidation of new, related compounds. |

Advancements in High-Throughput Screening for Chemical Reactivity

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific activity. sigmaaldrich.comspringernature.com In the context of this compound, HTS can be employed to explore its chemical reactivity on a massive scale. By reacting this compound with large libraries of chemical reagents under various conditions, researchers can quickly identify novel derivatives with potentially enhanced or entirely new properties.

Recent advancements in HTS, such as automation, miniaturization, and the use of microfluidics, make these large-scale experiments more feasible and cost-effective. nih.govsemanticscholar.org This approach can accelerate the discovery of new chemical entities based on the this compound scaffold.

| HTS Technology | Application in this compound Research |

| Automated Liquid Handling | Rapid and precise dispensing of reagents for parallel reactions. |

| Miniaturized Assays | Reduction in the amount of this compound and reagents needed per reaction. |

| Mass Spectrometry-based Screening | Direct analysis of reaction products for rapid hit identification. nih.gov |

Targeted Synthesis of Chiral this compound Stereoisomers

The concept of chirality is fundamental in organic chemistry, as different stereoisomers of a molecule can have distinct biological activities. khanacademy.org A molecule with 'n' chiral centers can have up to 2^n stereoisomers. masterorganicchemistry.commsu.edu The structure of this compound contains at least one chiral center, meaning it can exist as different enantiomers and diastereomers.

Future synthetic efforts will likely focus on the targeted, stereoselective synthesis of individual this compound stereoisomers. nih.govnih.gov This will allow for the detailed investigation of the biological properties of each specific isomer, which is crucial for understanding its potential pharmacological effects. Techniques such as asymmetric catalysis and the use of chiral auxiliaries will be instrumental in achieving this goal.

| Synthetic Strategy | Objective for this compound |

| Asymmetric Catalysis | Enantioselective synthesis of a specific stereoisomer. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. |

| Diastereoselective Reactions | Control over the formation of multiple chiral centers in a single molecule. |

Integration of Multi-Omics Data for Holistic Phytochemical Understanding

A comprehensive understanding of this compound in its natural context requires a systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for this purpose. researchgate.netnih.gov By studying plants from the Gentiana genus, which are known to produce gentianine, researchers can build a holistic picture of how and why this compound is produced. wikipedia.org

Multi-omics can help to:

Identify the genes and transcription factors that regulate the this compound biosynthetic pathway. nih.gov

Understand how environmental factors influence the production of this compound.

Discover the broader metabolic networks in which this compound is involved. nih.gov

This integrated approach will not only enhance our fundamental knowledge of plant biochemistry but also inform metabolic engineering strategies to increase the production of this compound in plant or microbial systems. nih.gov

| Omics Field | Contribution to this compound Research |

| Genomics | Identification of genes encoding biosynthetic enzymes. |

| Transcriptomics | Understanding the regulation of gene expression in the biosynthetic pathway. |

| Proteomics | Quantifying the levels of biosynthetic enzymes. |

| Metabolomics | Measuring the accumulation of this compound and related metabolites. |

Q & A

Q. How can researchers confirm the structural identity of newly synthesized Dihydrogentianine?

Methodological Answer:

- Perform nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm bond connectivity and stereochemistry.

- Validate purity via high-performance liquid chromatography (HPLC) with UV detection, ensuring retention time consistency against reference standards.

- Supplement with mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .

Q. What are the standard protocols for isolating this compound from natural sources?

Methodological Answer:

- Use column chromatography with silica gel or reverse-phase C18 stationary phases, guided by thin-layer chromatography (TLC) to track fractions.

- Optimize solvent systems (e.g., hexane-ethyl acetate gradients) based on polarity.

- Validate isolation efficiency via gravimetric analysis and cross-check with spectroscopic data .

Q. How should researchers design initial bioactivity assays for this compound?

Methodological Answer:

- Select cell-based assays (e.g., cytotoxicity or enzyme inhibition) with positive/negative controls and dose-response curves (e.g., 0.1–100 µM concentrations).

- Include solvent controls (e.g., DMSO) to rule out vehicle effects.

- Use statistical power analysis to determine sample size (e.g., n ≥ 3 replicates) for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Methodological Answer:

- Conduct dose- and time-dependent studies to identify threshold effects or temporal variability.

- Compare results across orthogonal assays (e.g., Western blotting for protein expression vs. qPCR for gene expression).

- Perform meta-analysis of published data to isolate confounding variables (e.g., cell line specificity, assay protocols) .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

Methodological Answer:

- Test lyophilization or cryopreservation for long-term storage, validated via HPLC stability assays.

- Use in silico modeling (e.g., molecular dynamics simulations) to predict degradation pathways under physiological conditions.

- Incorporate prodrug formulations to enhance bioavailability, assessed via in vitro permeability assays (e.g., Caco-2 cell models) .

Q. How can multi-omics approaches elucidate this compound’s systemic effects?

Methodological Answer:

- Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets using bioinformatics tools (e.g., pathway enrichment analysis via KEGG or Reactome).

- Apply network pharmacology models to identify hub targets and off-target interactions.

- Validate findings with knockout/knockdown models (e.g., CRISPR/Cas9) to confirm causal relationships .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Standardize reaction conditions (temperature, solvent purity, catalyst concentration) using design of experiments (DoE) frameworks.

- Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) via risk assessment matrices.

- Characterize intermediates with in-line PAT tools (e.g., FTIR spectroscopy) for real-time monitoring .

Methodological Considerations for Data Analysis

Q. How should researchers address low reproducibility in this compound’s in vivo efficacy studies?

- Use blinded, randomized animal cohorts with standardized housing conditions.

- Include positive controls (e.g., known bioactive analogs) and validate results across multiple species (e.g., murine vs. zebrafish models).

- Apply mixed-effects statistical models to account for inter-individual variability .

Q. What analytical frameworks are suitable for reconciling conflicting computational and experimental binding affinity data?

- Compare docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results.

- Adjust computational parameters (e.g., solvation effects, force fields) to align with experimental conditions.

- Use Bland-Altman plots to quantify systematic biases between methods .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.